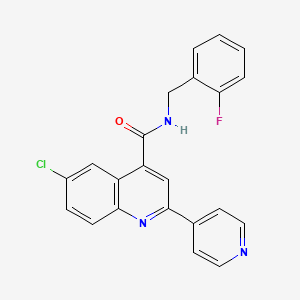![molecular formula C17H17ClN6O4S B4599899 4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4599899.png)
4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide
描述
4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention due to its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is notable for its complex structure, featuring various functional groups that make it suitable for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide typically involves several steps:
Formation of the Pyrazole Core: : This is usually achieved via cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: : This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Group: : The ethyl group is introduced using alkylation reactions, often with ethyl halides in the presence of a base.
Sulfonylation and Amination Reactions:
Final Carboxamide Formation: : The carboxamide group is introduced in the final step using standard amidation reactions.
Industrial Production Methods
In industrial settings, these reactions are optimized for yield and efficiency, often using automated systems and large-scale reactors. Solvents and catalysts are chosen to maximize the reaction rates and minimize by-products. Specific conditions such as temperature, pressure, and reaction time are precisely controlled to ensure reproducibility and high purity of the final product.
化学反应分析
Types of Reactions
4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions:
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reduction can be carried out using hydride donors like sodium borohydride.
Substitution: : Halogen atoms can be substituted using nucleophilic substitution reactions with reagents like sodium azide.
Common Reagents and Conditions
Oxidation: : Reactions are typically carried out in acidic or basic media, depending on the specific requirements.
Reduction: : Often performed in an inert atmosphere to prevent oxidation of the reducing agent.
Substitution: : These reactions are usually conducted in polar aprotic solvents to stabilize the transition state.
Major Products Formed
Oxidation: : Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Reduced forms with fewer oxygen atoms and more hydrogen atoms.
Substitution: : Substituted compounds with different functional groups replacing the chlorine atom.
科学研究应用
4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a precursor for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: : Employed in the study of enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Medicine: : Investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve specific molecular targets.
Industry: : Used in the development of new materials with desired physical and chemical properties.
作用机制
Molecular Targets and Pathways
The compound exerts its effects through specific molecular interactions, often targeting enzymes, receptors, or other proteins. The sulfonyl and carboxamide groups play crucial roles in these interactions, facilitating binding to active sites and modulating biological activity. Pathways involved often include signaling cascades, gene expression regulation, and metabolic pathways.
相似化合物的比较
4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide is unique compared to similar compounds due to its specific structural features and resulting properties. Similar compounds include:
4-chloro-1-ethyl-N-(4-{[(4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide: : Lacks the methoxy group, affecting its reactivity and biological activity.
1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide: : Lacks the chlorine atom, altering its substitution reactions and binding affinities.
4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide: : Missing the ethyl group, impacting its overall hydrophobicity and interaction with biological targets.
This compound stands out due to its unique combination of functional groups, making it a versatile and valuable compound in various fields of scientific research and industrial applications.
属性
IUPAC Name |
4-chloro-1-ethyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O4S/c1-3-24-9-13(18)16(22-24)17(25)21-11-4-6-12(7-5-11)29(26,27)23-14-8-15(28-2)20-10-19-14/h4-10H,3H2,1-2H3,(H,21,25)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQUSCJKARGUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


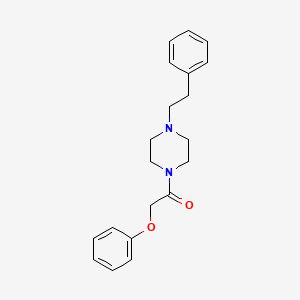
![1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4599831.png)
![Methyl 2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]acetate](/img/structure/B4599835.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4599839.png)
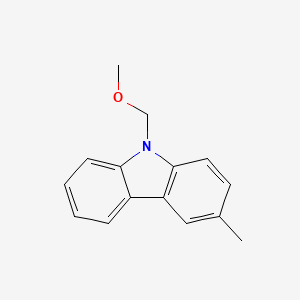
![2-[(2-phenylpropyl)amino]butan-1-ol hydrochloride](/img/structure/B4599867.png)
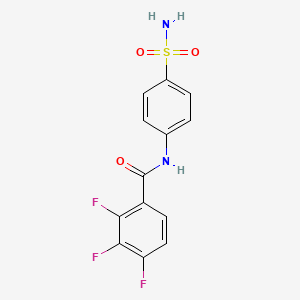
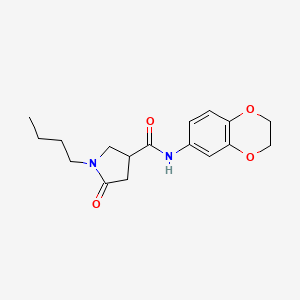
![2-[(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4599878.png)
![4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4599881.png)
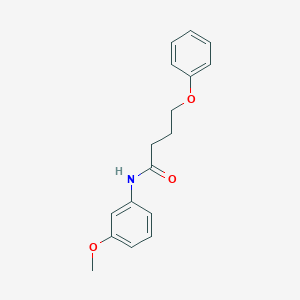
![N-[(Z)-3-(butylamino)-1-(2,3-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4599914.png)
![5-(3-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4599916.png)
